Superior In Vitro Potency Against the T315I Gatekeeper Mutation vs. All Other Approved BCR-ABL TKIs
In a comprehensive in vitro analysis of all approved BCR-ABL TKIs against a panel of single mutants, ponatinib was the only agent to potently inhibit the T315I mutant. Its IC50 for T315I ranged from 3-16 nM, while the IC50s for imatinib, nilotinib, dasatinib, bosutinib, and radotinib were all >4000 nM [1]. Notably, all single-mutant IC50s for ponatinib fell below its effective clinical plasma concentration (Ceff) of 40 nM, whereas most mutants for other TKIs exceeded their respective Ceff values, explaining their clinical failure against T315I [1].
| Evidence Dimension | In vitro potency (IC50) against BCR-ABL T315I mutant |
|---|---|
| Target Compound Data | 3-16 nM |
| Comparator Or Baseline | Imatinib, nilotinib, dasatinib, bosutinib, radotinib: all >4000 nM |
| Quantified Difference | Ponatinib IC50 is >250-fold lower than comparators |
| Conditions | Ba/F3 cell viability assay at 72 hours; effective plasma concentration (Ceff) for ponatinib is 40 nM |
Why This Matters
This data demonstrates ponatinib's unique, essential activity against the T315I mutation, a common cause of resistance that renders all other approved TKIs ineffective, making it non-substitutable for these cases.
- [1] Gozgit JM, Wong MJ, Wardwell S, et al. Comprehensive analysis of the in vitro potency of ponatinib, and all other approved BCR-ABL tyrosine kinase inhibitors (TKIs), against a panel of single and compound BCR-ABL mutants. EHA Library. 2015; Abstract P228. View Source
